Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoromethyl and isopropyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A PI3K/mTOR inhibitor with enhanced anti-tumor efficacy.
Acetic acid, 2-[[4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl]thio]-, methyl ester: Another compound with a similar core structure.
Uniqueness
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Its difluoromethyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3O2S |
---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
methyl 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H15F2N3O2S/c1-7(2)18-5-9-8(12(14)15)4-10(16-13(9)17-18)21-6-11(19)20-3/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
AFSSWUPFUOWZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)F |
Origin of Product |
United States |
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